4-Methylthio-3-(trifluoromethyl)phenylboronic acid
Overview
Description
4-Methylthio-3-(trifluoromethyl)phenylboronic acid is a useful research compound. Its molecular formula is C8H8BF3O2S and its molecular weight is 236.02 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-Methylthio-3-(trifluoromethyl)phenylboronic acid is the carbon atoms in organic compounds during the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers the organic group it is bonded to, onto a metal catalyst, typically palladium . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a key biochemical pathway . This reaction is widely applied in organic synthesis, allowing for the construction of complex organic compounds from simpler ones . The downstream effects include the synthesis of biologically active molecules and the development of new pharmaceuticals .
Pharmacokinetics
It’s known that the compound is stable and readily prepared , suggesting it could have favorable bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, including biologically active molecules and pharmaceuticals .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires mild and functional group tolerant conditions . Additionally, the storage temperature of the compound can affect its stability, with a recommended storage temperature of 2-8°C .
Biochemical Analysis
Biochemical Properties
4-Methylthio-3-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions . This compound interacts with enzymes and proteins that facilitate these reactions, such as palladium catalysts. The nature of these interactions involves the formation of transient complexes between the boronic acid and the catalytic sites of the enzymes, leading to the formation of carbon-carbon bonds. Additionally, this compound can interact with other biomolecules, including nucleophiles and electrophiles, through its boronic acid group, which can form reversible covalent bonds with diols and other functional groups.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of kinases and phosphatases, which are crucial regulators of cell signaling pathways. By interacting with these enzymes, this compound can alter the phosphorylation status of key signaling molecules, thereby impacting cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophilic groups, allowing it to inhibit or activate enzymes by modifying their active sites. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the diverse biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods. These temporal changes can impact its efficacy in biochemical assays and experiments. Long-term studies have shown that this compound can have sustained effects on cellular function, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate biochemical pathways without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes pronounced only above certain concentration levels . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. The boronic acid group can also participate in metabolic flux, influencing the levels of key metabolites in cellular pathways . Understanding these metabolic interactions is essential for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the boronic acid group can facilitate the compound’s uptake by cells through transporter-mediated mechanisms, while binding to intracellular proteins can influence its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, cytoplasm, or other organelles, depending on its interactions with cellular machinery. These localization patterns can impact the compound’s activity and function, as its interactions with biomolecules are influenced by its subcellular environment .
Properties
IUPAC Name |
[4-methylsulfanyl-3-(trifluoromethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O2S/c1-15-7-3-2-5(9(13)14)4-6(7)8(10,11)12/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVHSZHWKMOCEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)SC)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.